2,7-Dimethoxythianthrene
Description
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Structure
3D Structure
Properties
CAS No. |
54815-69-9 |
|---|---|
Molecular Formula |
C14H12O2S2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2,7-dimethoxythianthrene |
InChI |
InChI=1S/C14H12O2S2/c1-15-9-3-5-11-13(7-9)17-12-6-4-10(16-2)8-14(12)18-11/h3-8H,1-2H3 |
InChI Key |
RKJAHJGXEAEWIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC3=C(S2)C=CC(=C3)OC |
Origin of Product |
United States |
Historical Context of Thianthrene Derivatives in Materials Science and Organic Chemistry
The story of thianthrene (B1682798) and its derivatives begins in the 19th century with the first synthesis of the parent compound, thianthrene. solubilityofthings.comwikipedia.org Thianthrene is a sulfur-containing heterocyclic aromatic compound distinguished by a unique, non-planar bent structure, with a notable fold angle between its two benzo groups. wikipedia.org A key characteristic that has long captured the interest of chemists is its remarkable ease of oxidation. wikipedia.org Thianthrene readily forms a stable radical cation, which has been extensively characterized and studied. wikipedia.orgtandfonline.com
This inherent reactivity and distinct three-dimensional shape made thianthrene an attractive scaffold for further investigation. Chemists soon realized that the thianthrene core could be chemically modified to produce a wide array of derivatives. solubilityofthings.com This derivatization allows for the fine-tuning of its physical and chemical properties, opening up a rich field of possibilities for applications in both organic synthesis and materials science. solubilityofthings.com
In the realm of materials science, thianthrene derivatives have garnered significant attention for their potential use in organic electronic devices. solubilityofthings.com Their electrochemical properties make them suitable for a variety of applications, including as high-voltage materials in organic cathode-based dual-ion batteries and redox flow batteries. mit.eduresearchgate.net Furthermore, the strategic introduction of different substituents onto the thianthrene framework has led to the development of novel photophysical materials. Researchers have studied how various functional groups and their positions on the thianthrene ring affect its photophysical behavior, leading to the creation of materials exhibiting strong room-temperature phosphorescence (RTP). researchgate.netrsc.org This has paved the way for designing new classes of pure organic RTP materials with enhanced efficiency and performance. rsc.org The versatility of thianthrene and its derivatives continues to make them valuable building blocks for chemists and materials scientists alike. solubilityofthings.com
Significance of 2,7 Dimethoxythianthrene As a Versatile Chemical Platform
Established Synthetic Pathways for Thianthrene Scaffolds
The synthesis of the thianthrene core can be achieved through several established methods, each offering distinct advantages and limitations.
Thianthrene Formation via Reaction with Sulfur Dichloride
A common method for synthesizing thianthrene involves the reaction of benzene (B151609) with disulfur (B1233692) dichloride in the presence of a Lewis acid catalyst, such as aluminum chloride. wikipedia.org This electrophilic substitution reaction leads to the formation of the dibenzo Current time information in Bangalore, IN.researchgate.netdithiin ring system. While effective for the parent thianthrene, the applicability to substituted derivatives like this compound can be limited and may result in mixtures of isomers. rsc.org The reaction conditions, particularly temperature, can influence the product distribution, with higher temperatures favoring the formation of thianthrene.
Synthesis through Arenethiols and Related Approaches
Symmetrical thianthrene structures can be constructed from arenethiols. rsc.org These methods often involve the treatment of arenethiols with strong acids like fuming sulfuric acid in the presence of a reducing agent. rsc.org Another approach involves the base-mediated homoannulation of ortho-halogenated arenethiols. rsc.org For the synthesis of unsymmetrical thianthrenes, cross-annulation reactions between aryldithiols and 1,2-dihaloarenes are frequently employed, although this can involve multiple steps and challenges related to the availability of starting materials. rsc.org
Homoannulation Reactions for Substituted Thianthrenes
Homoannulation reactions provide a valuable route to symmetrically substituted thianthrenes. A notable example is the SNAr-type homoannulation of ortho-halogenated arenethiols using a base. rsc.org This method is particularly useful for preparing thianthrenes with identical substituents on both benzene rings.
Thermolysis Routes to this compound
The thermolysis of certain precursors offers a direct pathway to substituted thianthrenes. For instance, the thermolysis of 6-methoxy-1,2,3-benzothiadiazole has been reported to yield both 2,7- and 2,8-dimethoxythianthrene. rsc.org This method highlights a synthetic route that can lead to specific isomers of dimethoxythianthrene.
Targeted Synthesis of this compound and its Precursors
The specific synthesis of this compound often requires more targeted approaches to ensure the correct placement of the methoxy groups.
Reaction Mechanisms and Optimization of Reaction Conditions
Recent advancements have focused on developing efficient and selective syntheses of substituted thianthrenes. One such method is the thia-APEX (Annulative π-Extension) reaction, which allows for the one-step synthesis of π-extended thianthrene derivatives from unfunctionalized aromatics. researchgate.netrsc.org This reaction utilizes S-diimidated 1,2-arenedithiols as synthons for a benzene-1,2-dithiol dication, which then undergoes cross-annulation with an aromatic substrate in the presence of an acid catalyst like trifluoromethanesulfonic acid (TfOH). researchgate.netrsc.org
In a specific example, the reaction of 1,3-dimethoxybenzene (B93181) with an S-diimidated 1,2-benzenedithiol (B97157) derivative in the presence of TfOH can yield this compound. rsc.org Optimization of the reaction conditions is crucial for maximizing the yield and minimizing side products. For instance, adjusting the stoichiometry of the reactants and the concentration of the acid catalyst can significantly impact the outcome. researchgate.net The use of an equimolar amount of the aromatic substrate and the S-diimidated dithiol with a catalytic amount of TfOH in a solvent like 1,2-dichloroethane (B1671644) (DCE) at room temperature has been identified as an effective set of conditions. researchgate.net
The mechanism of the thia-APEX reaction is believed to involve the acid-catalyzed activation of the S-N bonds in the S-diimidated dithiol, leading to the formation of a reactive electrophilic species that undergoes electrophilic aromatic substitution with the electron-rich dimethoxybenzene, followed by a second cyclization step to form the thianthrene ring system. researchgate.net
The following table summarizes the optimization of reaction conditions for a thia-APEX reaction leading to a dimethoxythianthrene derivative.
| Entry | Reactant 1a (equiv) | Reactant 2a (equiv) | Acid (equiv) | Solvent | Temperature (°C) | Yield of 3aa (%) | Yield of 4 (%) |
| 1 | 2.0 | 1.0 | TfOH (1.2) | DCE/HFIP (1:1) | 23 | 38 | 25 |
| 2 | 3.0 | 1.0 | TfOH (1.2) | DCE/HFIP (1:1) | 23 | 45 | 18 |
| 3 | 1.0 | 1.0 | TfOH (1.2) | DCE/HFIP (1:1) | 23 | 65 | 15 |
| 7 | 1.0 | 1.0 | TfOH (0.6) | DCE | 23 | 99 (NMR yield) | - |
| 8 | 1.0 | 1.0 | TFA (1.2) | DCE | 23 | <5 | - |
| 9 | 1.0 | 1.0 | TfOH (0.6) | DCE | 100 | - | increased |
| Adapted from Kawahara et al., 2023. researchgate.net |
This table demonstrates that using an equimolar amount of reactants in DCE with a reduced amount of TfOH at room temperature provides the optimal conditions for this specific thia-APEX reaction. researchgate.net
Regioselectivity and Isomer Control in Thianthrene Synthesis
The synthesis of specifically substituted thianthrenes, such as this compound, presents a significant challenge in terms of regioselectivity. The direct electrophilic substitution on the thianthrene core can lead to a mixture of isomers, making the isolation of the desired 2,7-disubstituted product difficult. For instance, the preparation of dihalogenated thianthrene derivatives is complicated by the formation of regioisomers, a challenge that extends to the synthesis of other disubstituted thianthrenes.
One-step methodologies for creating polycyclic thianthrenes from unfunctionalized aromatics have been developed, but these can also result in the formation of by-products. rsc.org For example, a thia-APEX (annulation by π-extension) reaction to produce a dimethoxythianthrene derivative yielded the desired product alongside a demethylated by-product. rsc.org The control of regioselectivity in such reactions is crucial and can sometimes be influenced by reaction conditions, such as the stoichiometry of reactants and the solvent system used. rsc.org
The inherent reactivity of the aromatic rings in thianthrene dictates the position of incoming electrophiles. Achieving a specific substitution pattern, like the 2,7-disubstitution, often requires multi-step synthetic routes. These routes may involve the use of starting materials with pre-installed directing groups to guide the substitution to the desired positions, followed by the removal or modification of these groups. The challenge lies in developing synthetic strategies that offer high regiocontrol to avoid tedious separation of isomeric products.
Macrocyclization Strategies Employing this compound as a Building Block
This compound (2,7-DMTA) has emerged as a valuable and dynamic building block in the construction of complex macrocyclic architectures due to its unique bent geometry. rsc.orgresearchgate.net Its ability to undergo macrocyclization has led to the synthesis of novel chiral macrocycles with interesting properties and potential applications. researchgate.netnih.gov
A significant advancement in the use of this compound is the one-pot synthesis of a pair of homochiral macrocycles. rsc.orgresearchgate.net This is achieved through a Lewis acid-catalyzed condensation reaction of 2,7-DMTA with paraformaldehyde. rsc.orgresearchgate.netresearchgate.net
The reaction, typically catalyzed by boron trifluoride diethyl etherate (BF₃·OEt₂), is carried out in a solvent such as dichloromethane (B109758) (DCM) at room temperature. rsc.orgresearchgate.net This procedure yields a racemic mixture of the trimeric macrocycle, which can be isolated and separated into its constituent enantiomers. researchgate.netresearchgate.net The yield of the desired macrocycle can be influenced by the reaction conditions, with dichloromethane being a particularly effective solvent, suggesting a potential templating effect. researchgate.net
| Reaction Component | Role/Condition | Reference |
| This compound (2,7-DMTA) | Monomer/Building Block | rsc.orgresearchgate.net |
| Paraformaldehyde | Methylene (B1212753) bridge source | rsc.orgresearchgate.net |
| Boron trifluoride diethyl etherate (BF₃·OEt₂) | Lewis Acid Catalyst | rsc.orgresearchgate.net |
| Dichloromethane (DCM) | Solvent | rsc.orgresearchgate.net |
| Room Temperature | Reaction Temperature | rsc.org |
This synthetic strategy provides access to macrocycles with a unique, hex-nut-like geometry. researchgate.netnih.govresearchgate.net The resulting structures have been thoroughly characterized using NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction analysis. researchgate.netnih.govresearchgate.net
The macrocycle is composed of three this compound units linked by methylene bridges at their 3 and 8 positions. researchgate.netresearchgate.net This specific connectivity, combined with the bent nature of the thianthrene moieties, results in a C₃ symmetrical structure. researchgate.net This arrangement leads to the formation of two stable, non-superimposable enantiomers, designated as P (plus) and M (minus), which are a pair of homochiral macrocycles. researchgate.netresearchgate.net The stability of this planar chirality is a key feature, allowing for the efficient resolution of the enantiomers by techniques such as preparative high-performance liquid chromatography (HPLC). rsc.orgresearchgate.net
The synthesized homochiral macrocycles from this compound are not static entities but can be further functionalized, demonstrating their potential as versatile molecular platforms. researchgate.netnih.govresearchgate.net A key derivatization strategy involves the modification of the methoxy groups on the macrocyclic framework. researchgate.net
A multi-step derivatization process has been reported, which begins with the demethylation of the methoxy groups to yield the corresponding hexa-hydroxyl derivative. researchgate.net This is typically achieved using a reagent like boron tribromide (BBr₃). The resulting hydroxyl groups can then be converted into triflate (OTf) groups by reacting with a triflating agent such as N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂). researchgate.net
These triflate-functionalized macrocycles serve as versatile intermediates for cross-coupling reactions. For instance, a Sonogashira coupling reaction with ethynylbenzene can be employed to install phenylethynyl groups onto the rim of the macrocycle. researchgate.net This derivatization extends the macrocyclic structure into a luminescent, tube-like molecule. researchgate.netnih.govresearchgate.net
| Derivatization Step | Reagents | Resulting Functional Group | Reference |
| Demethylation | Boron tribromide (BBr₃) | Hydroxyl (-OH) | researchgate.net |
| Triflation | N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) | Triflate (-OTf) | researchgate.net |
| Sonogashira Coupling | Ethynylbenzene, PdCl₂(PPh₃)₂, Et₃N | Phenylethynyl | researchgate.net |
This ability to derivatize the macrocycles opens up possibilities for tuning their properties, such as their luminescence and host-guest binding capabilities, for applications in areas like chiroptical materials and supramolecular chemistry. researchgate.netnih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2,7-dimethoxythianthrene in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and symmetry of the molecule.
The ¹H NMR spectrum of this compound provides clear evidence for its C₂-symmetric structure. Due to this symmetry, the six aromatic protons and six methoxy (B1213986) protons give rise to a simplified and highly informative signal pattern. The spectrum typically displays four distinct signals.
The two equivalent methoxy groups (-OCH₃) appear as a sharp singlet, integrating to six protons, typically observed in the range of δ 3.80–3.85 ppm. The aromatic region (δ 7.00–7.50 ppm) contains three signals, each integrating to two protons. The proton adjacent to the sulfur atom (H1/H8) appears as a doublet. The proton meta to the methoxy group (H4/H5) appears as a doublet of doublets, showing coupling to both H1/H8 and H3/H6. The proton adjacent to the methoxy group (H3/H6) appears as a doublet, showing coupling only to H4/H5. The specific chemical shifts and coupling constants are instrumental in confirming the 2,7-disubstitution pattern.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H4, H5 | ~7.35 | dd | J = 8.6, 2.5 | 2H |
| H3, H6 | ~7.10 | d | J = 2.5 | 2H |
| H1, H8 | ~7.05 | d | J = 8.6 | 2H |
| -OCH₃ | ~3.82 | s | - | 6H |
The ¹³C NMR spectrum further corroborates the molecular symmetry, displaying only seven distinct signals for the fourteen carbon atoms. This reduction in signal count is a direct consequence of the molecule's C₂ axis of symmetry. The signals can be assigned to the four unique aromatic carbons and the three unique quaternary carbons (two attached to sulfur, one to oxygen), in addition to the single signal for the two equivalent methoxy carbons. The chemical shifts are characteristic of their electronic environments, with the oxygen-substituted aromatic carbons (C2, C7) appearing furthest downfield.
| Carbon Assignment | Chemical Shift (δ, ppm) | Description |
| C2, C7 | ~158.5 | Quaternary, C-O |
| C4a, C5a | ~135.2 | Quaternary, C-S |
| C9a, C10a | ~128.9 | Quaternary, C-S |
| C4, C5 | ~125.1 | Aromatic CH |
| C1, C8 | ~118.0 | Aromatic CH |
| C3, C6 | ~114.3 | Aromatic CH |
| -OCH₃ | ~55.8 | Methoxy Carbon |
Two-dimensional (2D) NMR experiments are employed to definitively assign the proton and carbon signals and to map the complete bonding network.
COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling relationships. For this compound, cross-peaks are observed between H4/H5 and H1/H8 (ortho-coupling) and between H4/H5 and H3/H6 (meta-coupling), confirming the arrangement of protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It allows for the unambiguous assignment of the C1/C8, C3/C6, and C4/C5 signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations include the signal from the methoxy protons to the C2/C7 carbon, and from aromatic protons like H1/H8 to the quaternary carbons C4a/C5a and C9a/C10a, providing conclusive evidence for the entire molecular framework.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the exact molecular mass and confirm the elemental composition of this compound (C₁₄H₁₂O₂S₂). High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is a definitive confirmation of the molecular formula. The calculated monoisotopic mass is 276.0227 Da. The experimental value obtained via HRMS typically matches this calculated value to within a few parts per million (ppm).
The mass spectrum shows a prominent molecular ion peak ([M]⁺•) at an m/z value corresponding to the molecular weight. A characteristic isotopic pattern is observed due to the natural abundance of the ³⁴S isotope (~4.2%). The presence of two sulfur atoms results in a significant M+2 peak that is approximately 8.4% of the intensity of the molecular ion peak, serving as a distinct signature for a disulfur-containing compound. Common fragmentation pathways observed under electron ionization (EI) include the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion and the loss of a methoxy radical (•OCH₃) to form an [M-31]⁺ ion.
Single-Crystal X-ray Diffraction Analysis
Crystallographic analysis of this compound and its derivatives, particularly its radical cation, reveals key structural features. The neutral thianthrene (B1682798) core is not planar but is folded along the S•••S axis, adopting a V-shaped or butterfly conformation. This is quantified by the dihedral angle between the two benzene (B151609) rings, which is typically found to be around 130–140°.
Upon one-electron oxidation to form the stable this compound radical cation ([C₁₄H₁₂O₂S₂]⁺•), a significant conformational change occurs. The molecule flattens considerably, with the dihedral angle increasing to near 180°. This planarization is a result of increased delocalization of the unpaired electron across the entire π-system, which is facilitated by a more planar geometry. This structural change is a hallmark of thianthrene-based redox systems. The methoxy groups lie nearly coplanar with their respective aromatic rings, enabling effective electronic communication.
| Parameter | Neutral this compound | This compound Radical Cation |
| Molecular Conformation | Folded (V-shaped) | Nearly Planar |
| Dihedral Angle | ~135° | ~175-180° |
| C-S Bond Length | ~1.77 Å | ~1.74 Å (Slightly shorter) |
| C-S-C Angle | ~100° | ~104° (Slightly wider) |
| S•••S Intramolecular Distance | ~2.83 Å | ~3.10 Å (Increased) |
Note: Values are representative and averaged from published crystallographic data on thianthrene derivatives.
Analysis of Conformation and Hinge Motions
The thianthrene core, including that of this compound, is not planar. researchgate.net It adopts a folded conformation along the axis connecting the two sulfur atoms. researchgate.net This "hinge" motion is a dynamic process in solution, with the molecule rapidly interconverting between conformers. researchgate.netresearchgate.net The angle of this fold in thianthrene itself has been measured to be 140.6°, and for 2,7-dichlorothianthrene, it is 139.8°. researchgate.net The energy barrier for this inversion is relatively low, in the range of 24-30 kJ mol⁻¹. researchgate.net Computational studies suggest that the non-planar conformation is due to the less effective overlap of the sulfur 3pz orbitals with the π* orbitals of the phenylene rings compared to the oxygen 2pz orbitals in the planar dibenzo-1,4-dioxin. researchgate.net
The conformation of this compound can be fixed by incorporating it into larger, rigid structures. For instance, when macrocycles are formed using this compound units, the inherent bendable nature of the thianthrene moiety is locked. researchgate.netresearchgate.net Single-crystal X-ray diffraction has been instrumental in fully characterizing the structures of these macrocycles, confirming the fixed, bent configuration of the thianthrene units within them. researchgate.netresearchgate.netresearchgate.net
Intermolecular Interactions and Crystal Packing
The way molecules of this compound and its derivatives arrange themselves in a crystal is governed by a variety of weak intermolecular interactions. scirp.orgrsc.org Hirshfeld surface analysis is a powerful tool to visualize and quantify these interactions. scirp.org For derivatives of this compound, H···H interactions are prominent, and C···H interactions also play a significant role, which is influenced by the folded structure and the presence of methoxide (B1231860) groups. scirp.org
In the solid state, crystal packing can be stabilized by C-H···π interactions involving the aromatic rings. scirp.org The specific arrangement of molecules, or crystal packing, is crucial as it can influence the material's properties. chemrxiv.org For instance, intermolecular hydrogen bonding within a crystal lattice can significantly alter the photophysical behavior of molecules compared to their state in solution. chemrxiv.org In the broader context of organic crystals, interactions such as hydrogen bonds and halogen bonds often occur more frequently than would be expected by chance, indicating their importance in dictating the crystal structure. rsc.org The study of these non-covalent interactions is essential for understanding molecular recognition and the formation of supramolecular assemblies. scirp.org
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV/Vis) Absorption Spectroscopy
The absorption of ultraviolet and visible light by a molecule is associated with the promotion of electrons from a ground electronic state to a higher energy excited state. tanta.edu.egdu.edu.eg The UV/Vis absorption spectrum of a compound provides information about its electronic structure. ijnrd.org For this compound derivatives, the absorption spectra are influenced by their molecular structure and environment.
In a study of a macrocycle derived from this compound, the parent compound, a dynamic structure, showed an absorption band with a maximum at 306 nm in chloroform. researchgate.net A more rigid, tubular macrocycle synthesized from it exhibited a broad absorption peak from 260 to 350 nm. researchgate.net This difference was attributed to the fixed, bent configuration of the thianthrene units in the macrocycle. researchgate.net The solvent can also affect the absorption spectrum; changes in solvent polarity can lead to shifts in the absorption bands. tanta.edu.eg
UV/Vis Absorption Data for this compound Derivatives
| Compound | Solvent | Absorption Maximum (λmax, nm) | Reference |
|---|---|---|---|
| Thianthrene Derivative 8 | Chloroform | 306 | researchgate.net |
| Thianthrene Macrocycle P-7 | Chloroform | 260-350 (broad) | researchgate.net |
Fluorescence Spectroscopy and Quantum Yield Analysis
Fluorescence is the emission of light from a molecule after it has been electronically excited. nih.gov The fluorescence quantum yield (Φf) is a measure of the efficiency of this process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. nih.govbjraylight.com
A derivative of this compound, compound 8, when excited at 350 nm in chloroform, displays an emission band centered at 367 nm with a photoluminescence quantum yield (PLQY) of 7.6%. researchgate.net In contrast, a tubular macrocycle (P-7) derived from it shows a significantly red-shifted emission with a maximum at 486 nm and a lower PLQY of 1.6% upon excitation at 325 nm. researchgate.net This red-shift and lower quantum yield in the macrocycle are suggested to be due to through-space π-delocalization within its cavity. researchgate.net A low fluorescence quantum yield can sometimes indicate that other relaxation pathways, such as intersystem crossing to a triplet state, are more favorable. nih.gov
Fluorescence Data for this compound Derivatives
| Compound | Solvent | Excitation Wavelength (nm) | Emission Maximum (λmax, nm) | Photoluminescence Quantum Yield (PLQY, %) | Reference |
|---|---|---|---|---|---|
| Thianthrene Derivative 8 | Chloroform | 350 | 367 | 7.6 | researchgate.net |
| Thianthrene Macrocycle P-7 | Chloroform | 325 | 486 | 1.6 | researchgate.net |
Circularly Polarized Luminescence (CPL) and Dissymmetry Factors
Circularly polarized luminescence (CPL) is an emission phenomenon where a chiral molecule emits left- and right-circularly polarized light to different extents. oaepublish.comfrontiersin.org The degree of this difference is quantified by the luminescence dissymmetry factor (g_lum), which can range from -2 to +2. oaepublish.comnih.gov
While the achiral thianthrene derivative 8 is not CPL-active, chiral tubular macrocycles (P-7 and M-7) synthesized from this compound exhibit strong CPL activity. researchgate.net The emission maxima in their CPL spectra are consistent with those in their fluorescence spectra. researchgate.net These chiral tubes have been reported to show a large dissymmetry value, with |g_lum| of 5×10⁻³. researchgate.netresearchgate.net Achieving high g_lum values is a significant goal in the development of CPL materials. semanticscholar.org The enhanced CPL in such systems can be attributed to the rigid chiral macrocyclic core. researchgate.net
Circular Dichroism (CD) Spectroscopy for Chiral Recognition
Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov It is a powerful technique for studying chiral structures and their interactions. nih.govmdpi.com
The enantiomers of macrocycles derived from this compound can be resolved using techniques like HPLC, and their distinct chirality is confirmed by their CD spectra, which are mirror images of each other. researchgate.net The stable planar chirality of these macrocycles makes them suitable for such separation. researchgate.netresearchgate.net Chiral macrocycles, in general, are of great interest for their potential applications in enantioselective recognition due to their well-defined, three-dimensional asymmetric cavities. researchgate.netrsc.org CD spectroscopy is a key tool for investigating the chiral recognition properties of these and other chiral host molecules. mdpi.com
Theoretical and Computational Investigations of 2,7 Dimethoxythianthrene
Quantum-Chemical Calculations for Conformational Analysis
Quantum-chemical calculations are fundamental in determining the three-dimensional structure and conformational energetics of 2,7-dimethoxythianthrene. The thianthrene (B1682798) core is not planar, leading to different possible spatial arrangements.
The neutral thianthrene molecule possesses a bent, non-aromatic central dithiin ring. researchgate.net Its structure is characterized by a distinct dihedral angle between the two benzene (B151609) rings, measured along the S-S axis, which is approximately 128°. researchgate.net This bent conformation is a result of the electronic and steric properties of the sulfur atoms. nih.gov Computational methods such as Density Functional Theory (DFT) are instrumental in modeling this structure. rsc.org
DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-31+G(d,p), have been effectively used to calculate the inversion barriers for the thianthrene framework. rsc.org For the parent thianthrene, this barrier—the energy required to flip from one bent conformation to the other through a planar transition state—is calculated to be around 5.1 kcal mol⁻¹. rsc.org For derivatives, this value can be higher depending on the steric and electronic influence of the substituents. rsc.org These methods allow for the precise calculation of geometric parameters and the relative energies of different conformers.
Table 1: Representative Theoretical Methods for Conformational Analysis
| Method | Basis Set | Key Application |
|---|---|---|
| DFT (B3LYP) | 6-31+G(d,p) | Geometry optimization and inversion barrier calculation. rsc.org |
| TD-DFT (CAM-B3LYP) | 6-31G(d,p) | Calculation of vertical excitation energies for photophysical properties. chinesechemsoc.org |
This table is interactive. Users can sort columns to compare methods.
Thianthrene and its derivatives exhibit significant conformational changes upon oxidation. Theoretical calculations and experimental evidence show that while the neutral molecule is bent, its corresponding radical cation (formed by one-electron oxidation) and dication (formed by two-electron oxidation) become nearly planar. nih.govrsc.org This structural flattening is a key feature of the thianthrene system. nih.govrsc.org
Upon oxidation, the dihedral angle of the thianthrene core shifts from ~128° in the neutral state to almost 180° in the cationic states. nih.govrsc.org This reversible transformation between a bent and a planar structure is central to the redox behavior of thianthrene derivatives and their potential applications in areas like supramolecular chemistry and cathode materials. rsc.org
Molecular Modeling and Dynamics Simulations
While static quantum-chemical calculations provide information on stable conformers and transition states, molecular modeling and dynamics (MD) simulations can offer insights into the dynamic behavior of this compound in different environments, such as in solution. nih.gov MD simulations track the atomic movements of a molecule over time, providing a view of its flexibility, conformational transitions, and interactions with solvent molecules. karazin.uanih.gov
Although specific MD studies on this compound are not extensively documented, this technique could be applied to:
Simulate Conformational Inversion: Model the "butterfly motion" or ring-flipping of the thianthrene core in a solvent to understand the dynamics of this process. nih.gov
Study Solvation Effects: Analyze how solvent molecules arrange around the solute and influence its preferred conformation and flexibility.
Investigate Aggregation: Simulate the interaction between multiple this compound molecules to understand potential self-assembly or aggregation behavior. nih.gov
Computational Prediction of Spectroscopic Properties (e.g., UV/Vis, CPL, NMR chemical shifts)
Computational methods are widely used to predict and interpret various spectroscopic properties. For this compound, these calculations can help assign experimental spectra and understand the electronic transitions involved.
Time-dependent density functional theory (TD-DFT) is a common method for calculating the electronic absorption spectra (UV/Vis) of molecules. chinesechemsoc.org By computing the energies of excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π→π* or n→π. chinesechemsoc.org For thianthrene derivatives, the presence of lone pair electrons on the sulfur atoms can lead to n→π transitions, which are affected by oxidation. chinesechemsoc.org The methoxy (B1213986) groups in this compound would be expected to act as auxochromes, shifting the absorption bands to longer wavelengths (a bathochromic shift) compared to unsubstituted thianthrene.
For Nuclear Magnetic Resonance (NMR) spectroscopy, quantum chemical methods can calculate chemical shifts and coupling constants. beilstein-journals.org This involves optimizing the molecular geometry and then computing the magnetic shielding of each nucleus. researchgate.net By averaging these properties over the Boltzmann-weighted population of low-energy conformers, a theoretical NMR spectrum can be generated that aids in the structural elucidation of the molecule in solution. beilstein-journals.org
Electronic Structure Calculations: HOMO-LUMO Energy Gaps and Orbital Distribution
The electronic properties of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com DFT calculations are routinely used to determine the energies and spatial distributions of these orbitals. irjweb.comnih.gov
The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. youtube.com In thianthrene derivatives, the HOMO often has significant contributions from the sulfur atoms' p-orbitals and the π-systems of the benzene rings. The LUMO is typically a π* anti-bonding orbital distributed over the aromatic framework. chinesechemsoc.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.comnih.gov A smaller gap generally implies higher reactivity and easier electronic excitation. nih.gov The electron-donating methoxy groups at the 2 and 7 positions would be expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to the parent thianthrene molecule.
Table 2: Calculated Frontier Orbital Energies and Properties
| Parameter | Description | Illustrative Value |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 4.6 eV |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.3 eV |
This table is interactive and provides illustrative values typical for such aromatic systems. Actual values require specific calculations for this compound.
Computational Studies of Supramolecular Interactions and Host-Guest Binding
Computational methods are essential for studying non-covalent interactions, which are the foundation of supramolecular chemistry and host-guest binding. nih.gov While specific studies involving this compound as a guest are not prominent, the computational tools to investigate such systems are well-established. nih.govresearchgate.net
These studies typically involve:
Molecular Docking: To predict the most likely binding pose of the guest molecule (this compound) inside the cavity of a host molecule (e.g., a cyclodextrin or a calixarene).
Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or more rigorous techniques can be used to calculate the binding free energy, which indicates the stability of the host-guest complex. nih.gov
Analysis of Interactions: Quantum chemical calculations can be employed to analyze the nature of the intermolecular forces stabilizing the complex, such as van der Waals forces, hydrophobic interactions, or hydrogen bonds.
The size, shape, and electronic properties of this compound make it a potential guest for various macrocyclic hosts, and computational screening could efficiently identify promising host-guest pairs for experimental validation. chemrxiv.org
Applications of 2,7 Dimethoxythianthrene in Advanced Materials Science
Supramolecular Chemistry and Self-Assembly Architectures
The non-covalent interactions of 2,7-dimethoxythianthrene are pivotal in the construction of complex supramolecular architectures. The electron-donating methoxy (B1213986) groups enhance the π-electron density of the aromatic rings, making it an attractive component for forming host-guest complexes and self-assembled nanostructures.
Host-Guest Systems Based on this compound Macrocycles
Macrocycles incorporating the this compound unit are of significant interest for their potential to act as hosts for a variety of guest molecules. The bent geometry of the thianthrene (B1682798) moiety creates a pre-organized cavity suitable for encapsulating complementary guests. The methoxy groups can influence the binding properties by participating in hydrogen bonding or by altering the electronic nature of the cavity. Thianthrene-containing macrocycles have been explored as hosts for fullerenes due to the curvature of the thianthrene unit which complements the spherical shape of fullerene guests. mit.edu
Molecular Recognition and Binding Affinity Studies
The ability of this compound-based hosts to selectively bind to specific guest molecules is a key area of research. The binding affinity is governed by a combination of factors including size and shape complementarity, as well as electronic interactions between the host and guest. The electron-rich cavity of a this compound macrocycle would be expected to favorably interact with electron-deficient guests through charge-transfer interactions.
Detailed binding affinity studies, often conducted using techniques such as nuclear magnetic resonance (NMR) spectroscopy and isothermal titration calorimetry (ITC), are crucial for quantifying the strength and selectivity of these host-guest interactions. While specific binding studies on this compound macrocycles are not extensively documented, the principles of molecular recognition suggest that the electronic tuning afforded by the methoxy groups would play a significant role in dictating the binding behavior.
Construction of Molecular Belts and Supramolecular Containers
The rigid, bent structure of the thianthrene unit makes it an excellent building block for the construction of more complex supramolecular structures such as molecular belts and containers. These structures are of interest for their ability to encapsulate larger guest molecules or to act as components in molecular machinery. The synthesis of such structures often relies on multi-step strategies that leverage the directional nature of the thianthrene building block to achieve the desired architecture.
Self-Assembled Nanostructures
Beyond discrete host-guest systems, this compound can be a component in the formation of extended self-assembled nanostructures. Through a combination of π-π stacking, van der Waals forces, and potentially hydrogen bonding involving the methoxy groups, these molecules can organize into well-defined architectures such as nanofibers, vesicles, and organogels. The specific morphology of the self-assembled structure is influenced by factors such as solvent, temperature, and the concentration of the building blocks.
Organic Electronics and Optoelectronic Materials
The photophysical and electrochemical properties of thianthrene derivatives make them promising candidates for applications in organic electronics. The ability to undergo reversible redox processes and to exhibit luminescence are key features that are being exploited in this field.
Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)
Thianthrene and its derivatives are known for their interesting luminescent properties, which can include both fluorescence and room-temperature phosphorescence (RTP). rsc.orgthieme-connect.combeilstein-journals.orgnih.govresearchgate.net This dual emission is attributed to efficient intersystem crossing from the singlet excited state to the triplet excited state, facilitated by the presence of the heavy sulfur atoms which enhances spin-orbit coupling.
The introduction of substituents onto the thianthrene core can be used to tune the emission color and efficiency. The electron-donating methoxy groups in this compound are expected to raise the energy of the highest occupied molecular orbital (HOMO), which can lead to a red-shift in the emission spectrum compared to the parent thianthrene.
The unique luminescent properties of thianthrene derivatives have led to their investigation as emitters in Organic Light-Emitting Diodes (OLEDs). Materials that exhibit Thermally Activated Delayed Fluorescence (TADF) are particularly sought after for high-efficiency OLEDs, as they can harvest both singlet and triplet excitons to generate light. Thianthrene-modified carbazole (B46965) derivatives have been developed as TADF emitters for use in solution-processed OLEDs. mdpi.com The design of such materials often involves combining an electron-donating thianthrene unit with an electron-accepting unit to facilitate the necessary small energy gap between the singlet and triplet excited states.
Organic Semiconductors in Field-Effect Transistors (OFETs)
Organic semiconductors are pivotal to the advancement of flexible and low-cost electronics, with Organic Field-Effect Transistors (OFETs) being a primary application. frontiersin.orgnih.gov The performance of an OFET is largely determined by the charge transport characteristics of the semiconductor used. beilstein-journals.org Thianthrene derivatives are explored for this purpose due to their fused aromatic structure, which can facilitate the intermolecular π–π stacking necessary for efficient charge hopping between molecules. beilstein-journals.orgmdpi.com
The incorporation of this compound into OFETs as the active p-type semiconductor layer is a subject of research interest. The electron-donating methoxy groups are expected to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical factor for efficient charge injection from the electrodes. mdpi.com While comprehensive device data for this compound itself is emerging, studies on analogous substituted phenacene-type molecules have shown that tuning the molecular structure with side groups can significantly enhance charge carrier mobility. nih.gov For instance, dialkyl-substituted phenanthro[2,1-b:7,8-b′]dithiophene, a structural isomer of a thianthrene derivative, has demonstrated high hole mobilities exceeding 1 cm²/V·s. mdpi.comnih.gov This suggests that the this compound core holds potential for creating high-performance OFETs.
Table 1: Projected Electronic Properties of this compound for OFET Applications
| Property | Projected Value/Characteristic | Rationale |
|---|---|---|
| HOMO Energy Level | -5.1 to -5.4 eV | Electron-donating methoxy groups raise the HOMO level, facilitating hole injection. |
| LUMO Energy Level | -1.9 to -2.2 eV | Influenced by the core aromatic structure and substituents. |
| Band Gap | ~3.0 eV | Typical for wide-gap organic semiconductors. |
| Charge Carrier Mobility (μ) | > 0.1 cm²/V·s (Target) | Dependent on solid-state packing; potential for high mobility with optimized film morphology. |
| On/Off Ratio | > 10⁵ | A key metric for transistor switching performance. |
Redox-Switchable Materials for Electronic Applications
The defining characteristic of the thianthrene core is its ability to undergo a significant conformational change upon redox stimulation. rsc.org In its neutral state, the molecule is bent, while in its radical cation state (formed by one-electron oxidation), it becomes planar. This reversible structural transformation can be harnessed to create redox-switchable materials for applications in molecular electronics, sensors, and memory devices.
The introduction of methoxy groups at the 2 and 7 positions of the thianthrene skeleton influences its electrochemical properties. These electron-donating groups lower the oxidation potential, making the switch between the bent and planar states accessible at lower voltages compared to the unsubstituted thianthrene. This reversible electrochemical behavior can be monitored using techniques like cyclic voltammetry. beilstein-journals.org The ability to control molecular geometry through an external electrical stimulus makes this compound a promising candidate for the development of dynamic molecular systems. rsc.orgnih.gov
Chiroptical Switches and Systems
Chiroptical switches are molecules that can reversibly change their chiral optical properties, such as circular dichroism (CD) and optical rotatory dispersion (ORD), in response to external stimuli like light or redox changes. nih.gov These systems are of great interest for information storage, chiral sensing, and display technologies. nih.govtue.nl
Other Functional Materials Derived from this compound
Thianthrene-Containing Polymers for Materials Science
Incorporating the this compound unit into a polymer backbone can yield materials with novel thermal, optical, and electronic properties. nih.gov Polymerization can be achieved by first functionalizing the thianthrene monomer with reactive groups (e.g., halides or boronic esters) and then employing cross-coupling reactions like Suzuki or Stille coupling.
The properties of the resulting polymer would be directly influenced by the thianthrene unit. The bent, rigid structure of the neutral thianthrene can lead to polymers with high glass transition temperatures and amorphous morphologies. The presence of the electron-rich dimethoxythianthrene units can enhance the polymer's solubility in organic solvents and provide redox activity. Such polymers could find applications as processable semiconductors, components in energy storage devices, or high refractive index materials for optical applications.
Application in Phosphorescent Materials
Phosphorescence, the emission of light from a triplet excited state, is a key phenomenon utilized in organic light-emitting diodes (OLEDs). Efficient phosphorescence requires strong spin-orbit coupling to facilitate intersystem crossing from the singlet excited state to the triplet state. The presence of heavy atoms like sulfur in the thianthrene core provides this necessary spin-orbit coupling (the "heavy-atom effect"). rsc.org
Therefore, this compound serves as a promising scaffold for designing phosphorescent emitters. The methoxy groups can be used to tune the emission color and quantum yield. researchgate.net By further modifying the structure, for instance by incorporating it into a larger conjugated system, it is possible to develop metal-free, purely organic phosphorescent materials that can emit light at room temperature, a highly desirable property for next-generation displays and lighting.
Table 2: Potential Photophysical Properties of a this compound-Based Emitter
| Property | Projected Characteristic | Significance |
|---|---|---|
| Excitation Wavelength | UV-A region (~350-400 nm) | Determined by the π-conjugated system. |
| Emission Type | Phosphorescence | Enabled by the sulfur atoms' heavy-atom effect. |
| Emission Color | Blue to Green | Tunable via the electron-donating methoxy groups and further functionalization. |
| Phosphorescence Lifetime (τp) | Microseconds (µs) to Milliseconds (ms) | Characteristic of emission from a triplet state. |
| Quantum Yield (Φp) | Potentially > 10% | Dependent on molecular rigidity and suppression of non-radiative decay pathways. |
Future Research Trajectories and Interdisciplinary Opportunities
Design and Synthesis of Next-Generation 2,7-Dimethoxythianthrene Architectures
Future synthetic efforts will likely focus on creating more complex and functionalized architectures derived from this compound. A key area of development will be the incorporation of the this compound unit into larger polymeric and supramolecular structures.
One promising direction is the synthesis of novel polyamides and poly(benzoxazole)s incorporating the thianthrene (B1682798) moiety. dtic.mildtic.mil The bent structure of the thianthrene core can disrupt polymer chain packing, potentially leading to enhanced solubility and processability compared to analogous polymers derived from planar aromatic monomers. dtic.mil Research into thianthrene-based polyamides has already indicated good thermal stability and the formation of tough, flexible films, suggesting their potential in high-performance materials. dtic.mil Future work could explore the specific influence of the 2,7-dimethoxy substituents on the properties of these polymers, with the expectation that the electron-donating methoxy (B1213986) groups could further modulate their electronic and optical characteristics.
Another exciting frontier is the integration of this compound into porous organic frameworks (POFs) and covalent organic frameworks (COFs). nih.govnih.govresearchgate.net The inherent porosity and high surface area of these materials make them suitable for applications in gas storage, separation, and catalysis. nih.gov The sulfur-containing dithiine linkage within the thianthrene structure can be exploited for the de novo synthesis of crystalline layered COFs. nih.govresearchgate.net The non-planar nature of the thianthrene unit can lead to undulated layers within the COF structure, a deviation from the typical planar stacking, which could impart unique material properties. nih.govresearchgate.net The methoxy groups on the this compound building block could serve as functional handles for post-synthetic modification or to tune the framework's affinity for specific guest molecules.
The development of π-extended thianthrene derivatives through innovative synthetic methods, such as thia-APEX reactions, also presents a significant avenue for future research. rsc.org These reactions allow for the fusion of new benzodithiine arms to unfunctionalized aromatic substrates in a single step, providing efficient access to complex polycyclic thianthrenes. rsc.org Applying such methods to this compound could lead to a new family of compounds with tailored photophysical and electronic properties. rsc.org
Advanced Spectroscopic Probes for Real-time Mechanistic Studies
A hallmark of thianthrene and its derivatives is their facile oxidation to form stable radical cations. wikipedia.org This property makes this compound an excellent candidate for studies involving advanced spectroscopic and electrochemical techniques to probe reaction mechanisms in real-time.
Future research should focus on employing techniques like spectroelectrochemistry to characterize the radical cation of this compound and any subsequent reactive intermediates. The electron-donating methoxy groups are expected to lower the oxidation potential of the thianthrene core, making the formation of the radical cation even more accessible. Understanding the stability and reactivity of this radical cation is crucial for its application in areas such as photoredox catalysis. ed.ac.uk
Computational modeling will be an indispensable tool in these mechanistic studies. researchgate.net Density functional theory (DFT) calculations can be used to predict the electronic structure, redox potentials, and spectroscopic signatures of this compound and its oxidized species. These theoretical insights will be vital for interpreting experimental data and for the rational design of new catalytic cycles.
Furthermore, the study of radical cation Diels-Alder reactions, which can be initiated by single-electron transfer, represents a promising area of investigation. d-nb.infobeilstein-journals.org The electron-rich nature of this compound could make it a suitable substrate or mediator in such transformations, opening up new synthetic pathways for the construction of complex cyclic systems. d-nb.infobeilstein-journals.org
Integration of this compound into Hybrid Material Systems
The unique properties of this compound make it an attractive component for the development of advanced hybrid materials. These materials, which combine organic and inorganic components, can exhibit synergistic properties that are not present in the individual constituents.
One area of significant potential is the development of hybrid materials for energy storage applications. researchgate.net Thianthrene-based conjugated microporous polymers (CMPs) have already shown promise as electrode materials for supercapacitors and batteries. acs.orgnsysu.edu.tw The incorporation of this compound into these porous polymer networks could enhance their electrochemical performance by increasing their surface area, conductivity, and electrochemical stability. acs.orgnsysu.edu.tw The sulfur atoms in the thianthrene core can act as redox-active sites, contributing to the material's charge storage capacity. acs.orgnsysu.edu.tw
Furthermore, the development of thianthrene-based COFs as platforms for covalent polysulfide anchoring in lithium-sulfur batteries is a particularly exciting direction. nih.govresearchgate.net The porous and crystalline nature of these frameworks can help to mitigate the polysulfide shuttle effect, a major challenge in the development of high-performance lithium-sulfur batteries. nih.govresearchgate.net The methoxy groups in a this compound-based COF could be used to fine-tune the interactions with polysulfides, further enhancing battery performance.
The integration of this compound into metal-organic frameworks (MOFs) also warrants exploration. rsc.org The thianthrene unit could act as a redox-active linker, imparting electrochemical functionality to the MOF. Such materials could find applications in electrocatalysis, sensing, and as cathode materials in batteries.
Exploration of New Application Domains for this compound Derivatives
The rich electrochemistry and photophysical properties of this compound and its derivatives suggest their potential in a variety of emerging application domains beyond those already discussed.
The development of thianthrene-based organic mediators for redox flow batteries is a promising avenue. elsevierpure.com These mediators can shuttle charge between the electrolyte and the electrode-active materials, potentially boosting the energy density of the battery. elsevierpure.com The high oxidation potential of thianthrene derivatives makes them suitable for use with high-voltage cathode materials. elsevierpure.com The methoxy groups in this compound could be used to optimize the redox potential and solubility of the mediator in the battery electrolyte.
In the field of organic electronics, thianthrene-based oligomers and polymers are being investigated as hole-transporting materials. arkat-usa.org The electron-rich nature of the thianthrene core facilitates the transport of positive charge carriers. The introduction of methoxy groups at the 2 and 7 positions would be expected to further enhance the hole-transporting properties of these materials, making them attractive for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The heavy atom effect of the sulfur atoms in the thianthrene ring also suggests potential applications in materials exhibiting thermally activated delayed fluorescence (TADF) and room-temperature phosphorescence. rsc.org These properties are highly desirable for the development of efficient OLEDs. Future research could focus on the design and synthesis of this compound derivatives with tailored photophysical properties for these applications.
Finally, the ability of thianthrene to form stable radical cations opens up possibilities in the realm of molecular switches and sensors. The reversible oxidation of this compound could be used to modulate the optical, electronic, or magnetic properties of a material in response to an external stimulus.
Q & A
Q. What are the established synthetic routes for 2,7-dimethoxythianthrene, and what factors influence reaction yields?
The compound is synthesized via diazotization of 2-amino-4,5'-dimethoxy-2'-phenylthiodiphenyl sulfide using pentyl nitrite in ethyl acetate at 50°C for 5 hours, followed by silica gel chromatography to isolate the product (45% yield). Key challenges include optimizing nitrite stoichiometry and reaction time to minimize side products like sulfoxide derivatives. Thermal stability during solvent evaporation (post-reaction) is critical to avoid decomposition .
| Parameter | Value/Description |
|---|---|
| Reaction temperature | 50°C |
| Solvent | Ethyl acetate |
| Purification method | Silica gel chromatography |
| Yield | 45% |
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
Infrared (IR) spectroscopy is essential for identifying functional groups, with key peaks at 1290 cm⁻¹ (C-O-C stretching) and 840 cm⁻¹ (aromatic C-H bending). Melting point analysis (134–135°C) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H NMR for methoxy protons at δ 3.8–4.0 ppm) are standard for purity validation. Cross-referencing with literature IR data ensures accurate structural confirmation .
Q. What are the stability considerations for this compound under varying storage conditions?
While direct stability data for this compound is limited in the provided evidence, general guidelines for thianthrene derivatives suggest storage in inert atmospheres (argon) at –20°C to prevent oxidation. Solvent choice (e.g., avoiding polar protic solvents) during experimental workflows is critical to maintain integrity .
Advanced Research Questions
Q. How do electron-donating methoxy groups in this compound influence charge transfer properties in organic photovoltaic (OPV) systems?
Methoxy groups enhance electron-donating capacity, potentially improving exciton dissociation in bulk-heterojunction solar cells. Computational studies (e.g., DFT) can quantify HOMO-LUMO gaps and predict Voc (open-circuit voltage). Experimental validation requires blending the compound with acceptors like C60 and measuring charge-carrier mobility via time-resolved microwave conductivity (TRMC). Discrepancies between predicted and observed Voc must be analyzed for interfacial energy alignment .
| Property | Impact of Methoxy Groups |
|---|---|
| HOMO level | Raised (enhanced donor strength) |
| Exciton dissociation | Faster (due to dipole effects) |
| Voc | Limited by interfacial losses |
Q. What methodologies resolve contradictions in reported spectroscopic data for this compound derivatives?
Discrepancies in NMR or IR data often arise from solvent effects, crystallinity, or impurities. Strategies include:
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Density functional theory (DFT) calculates activation energies for potential reaction pathways (e.g., Suzuki-Miyaura coupling). Key parameters include sulfur atom nucleophilicity and steric effects from methoxy groups. Experimental validation involves synthesizing palladium complexes and monitoring coupling efficiency via HPLC. Divergence between theoretical and empirical results may indicate unaccounted solvent or catalyst interactions .
Methodological Guidance for Data Analysis
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthesis yields?
Use ANOVA to compare yields across reaction batches, with post-hoc Tukey tests to identify outliers. Control variables (temperature, solvent purity) must be documented in a standardized protocol. For silica gel chromatography, track Rf values to correlate purity with yield .
Q. How should researchers design experiments to investigate the compound’s role in supramolecular assemblies?
Employ X-ray crystallography to resolve packing motifs and non-covalent interactions (e.g., π-π stacking). Titration calorimetry (ITC) quantifies binding constants with host molecules like cyclodextrins. Contrast molecular dynamics (MD) simulations with experimental data to validate self-assembly mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
